N-Fmoc-4-methyl-3-chloro-L-phenylalanine

Lipophilicity Membrane permeability ADME

N-Fmoc-4-methyl-3-chloro-L-phenylalanine (CAS 1998646-41-5) is an Fmoc-protected unnatural L-phenylalanine derivative bearing both a methyl group at the para (C4) position and a chlorine at the meta (C3) position on the aromatic side chain. This dual-substitution pattern distinguishes it from singly-substituted Fmoc-phenylalanine building blocks by simultaneously providing steric bulk (methyl) and electron-withdrawing character with enhanced lipophilicity (chlorine).

Molecular Formula C25H22ClNO4
Molecular Weight 435.9 g/mol
Cat. No. B8179772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-4-methyl-3-chloro-L-phenylalanine
Molecular FormulaC25H22ClNO4
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
InChIInChI=1S/C25H22ClNO4/c1-15-10-11-16(12-22(15)26)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1
InChIKeyFHJZSEMAMYARTB-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-4-methyl-3-chloro-L-phenylalanine: A Dual-Substituted Fmoc-Protected Phenylalanine Building Block for Precision Peptide Design and Procurement


N-Fmoc-4-methyl-3-chloro-L-phenylalanine (CAS 1998646-41-5) is an Fmoc-protected unnatural L-phenylalanine derivative bearing both a methyl group at the para (C4) position and a chlorine at the meta (C3) position on the aromatic side chain [1]. This dual-substitution pattern distinguishes it from singly-substituted Fmoc-phenylalanine building blocks by simultaneously providing steric bulk (methyl) and electron-withdrawing character with enhanced lipophilicity (chlorine) [1]. It is primarily employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the construction of modified peptides with tailored hydrophobic, steric, and electronic properties .

Why N-Fmoc-4-methyl-3-chloro-L-phenylalanine Cannot Be Replaced by Singly-Substituted Fmoc-Phenylalanine Analogs


Generic substitution of N-Fmoc-4-methyl-3-chloro-L-phenylalanine with its closest in-class analogs—such as N-Fmoc-4-methyl-L-phenylalanine (no chloro) or N-Fmoc-3-chloro-L-phenylalanine (no methyl)—is not risk-free because the combination of para-methyl and meta-chloro substituents creates a unique physicochemical profile that cannot be replicated by a single modification alone [1]. The simultaneous presence of both substituents alters computed lipophilicity (XLogP3), steric demand, and local electronic distribution on the aromatic ring in a non-additive manner, which would directly impact peptide conformation, target binding, and pharmacokinetic properties if a different building block were substituted [2]. The evidence below quantifies key differential dimensions where the dual-substituted compound deviates from its closest singly-substituted relatives.

Quantitative Differentiation Evidence for N-Fmoc-4-methyl-3-chloro-L-phenylalanine Versus Closest Analogs


Increased Computed Lipophilicity (XLogP3) Relative to Singly-Substituted Fmoc-Phenylalanine Analogs

The computed octanol-water partition coefficient (XLogP3-AA) of N-Fmoc-4-methyl-3-chloro-L-phenylalanine is 5.6, which is 0.6 log units higher than N-Fmoc-4-methyl-L-phenylalanine (XLogP3 = 5.0) and 0.3 log units higher than N-Fmoc-3-chloro-L-phenylalanine (XLogP3 = 5.3) [1]. This indicates that the dual-substituted derivative has measurably greater lipophilicity than either singly-substituted analog.

Lipophilicity Membrane permeability ADME

Augmented Molecular Weight and Steric Bulk Versus Singly-Substituted Analogs for Tuning Peptide Conformation

N-Fmoc-4-methyl-3-chloro-L-phenylalanine has a molecular weight of 435.90 g/mol, which is approximately 34 g/mol higher than N-Fmoc-4-methyl-L-phenylalanine (401.46 g/mol) and 14 g/mol higher than N-Fmoc-3-chloro-L-phenylalanine (421.87 g/mol) [1]. The additional mass and steric demand from the chloro substituent, when combined with the existing methyl group, provide a greater degree of conformational restriction in peptide backbones compared to analogs lacking either substituent.

Steric effects Peptide conformation Molecular design

Class-Level Evidence: Halogenation-Enhanced Self-Assembly and Hydrogelation Versus Non-Halogenated Fmoc-Phenylalanine

In the systematic study by Ryan et al. (2010), incorporation of a single halogen (F, Cl, or Br) on the aromatic side-chain of Fmoc-Phe dramatically enhanced self-assembly into amyloid-like fibrils and promoted hydrogelation in aqueous solvents compared to unsubstituted Fmoc-Phe, which alone does not efficiently form hydrogels [1]. The study demonstrated that both halogen identity and substitution position strongly influence self-assembly kinetics and hydrogel viscoelastic properties. Although N-Fmoc-4-methyl-3-chloro-L-phenylalanine was not directly tested in this paper, it combines halogenation (Cl) with a methyl group, and based on the established class-level halogenation effect, it is expected to exhibit enhanced self-assembly propensity relative to non-halogenated Fmoc-phenylalanine derivatives.

Self-assembly Hydrogels Biomaterials

Unique Electronic Profile from Combined Electron-Donating Methyl and Electron-Withdrawing Chloro Substituents

The simultaneous presence of an electron-donating methyl group and an electron-withdrawing chlorine on the aromatic ring creates a distinct electronic distribution not achievable with single substitution [1]. While quantitative Hammett substituent constants for the exact 4-methyl-3-chloro combination are not directly available from the literature, the para-methyl group (σp = -0.17) and meta-chloro group (σm = +0.37) provide opposing electronic effects, resulting in a net electron-deficient ring with moderated activating character. In contrast, N-Fmoc-4-methyl-L-phenylalanine is purely electron-donating, and N-Fmoc-3-chloro-L-phenylalanine is purely electron-withdrawing [1].

Electronic effects SAR studies Peptide-receptor interactions

Supplier-Reported Purity and Enantiomeric Excess Benchmarks for Procurement Decision-Making

Commercial suppliers report N-Fmoc-4-methyl-3-chloro-L-phenylalanine at purities of 95–98% with enantiomeric excess of ≥98% ee . In comparison, the more common N-Fmoc-4-chloro-L-phenylalanine (CAS 175453-08-4) is typically available at 95–98% purity, but the dual-substituted compound is notably less common in commercial catalogs, with only a limited number of vendors offering it. The reported 98% purity from certain suppliers (e.g., Leyan, product 1869247) exceeds the 95% typical of some generic Fmoc-amino acid offerings .

Chemical purity Enantiomeric excess Quality control

High-Impact Application Scenarios Where N-Fmoc-4-methyl-3-chloro-L-phenylalanine Provides a Procurement-Driven Advantage


Peptide-Based Drug Candidates Requiring Enhanced Membrane Permeability

The +0.6 log unit higher lipophilicity (XLogP3 = 5.6) of N-Fmoc-4-methyl-3-chloro-L-phenylalanine compared to the 4-methyl analog (XLogP3 = 5.0) directly supports improved passive membrane diffusion [1]. In peptide drug discovery programs targeting intracellular proteins or CNS receptors, replacing a 4-methylphenylalanine residue with this dual-substituted building block can enhance cellular uptake without introducing additional heteroatoms that may compromise metabolic stability.

Self-Assembling Peptide Biomaterials and Hydrogel Engineering

Based on the class-level evidence that halogenation dramatically enhances Fmoc-Phe self-assembly into amyloid-like fibrils and hydrogels [1], N-Fmoc-4-methyl-3-chloro-L-phenylalanine is predicted to serve as a superior gelator building block compared to non-halogenated Fmoc-phenylalanine. The additional methyl group may further tune the rheological properties of the resulting hydrogel through steric effects, making this compound suitable for designing injectable drug delivery depots and tissue engineering scaffolds with tunable mechanical properties.

Structure-Activity Relationship (SAR) Studies Requiring Opposing Electronic Effects on a Single Aromatic Ring

The unique combination of electron-donating (methyl, σp = -0.17) and electron-withdrawing (chloro, σm = +0.37) substituents on the same aromatic ring makes N-Fmoc-4-methyl-3-chloro-L-phenylalanine an irreplaceable tool in SAR campaigns [1]. When incorporated into a bioactive peptide sequence, this building block allows systematic probing of how a net electron-deficient yet partially activated aromatic surface affects target binding affinity, selectivity, and off-rate kinetics—information that cannot be obtained using singly-substituted analogs.

Proteolytically Stable Peptide Therapeutics via Steric Shielding

The 34 g/mol larger molecular weight and the combined steric demand of the para-methyl and meta-chloro substituents provide greater shielding of the adjacent peptide backbone from proteolytic enzymes compared to smaller singly-substituted analogs [1]. This makes the compound a strategic choice for constructing protease-resistant peptide therapeutics, particularly when the modified phenylalanine residue is positioned at or near a known enzymatic cleavage site.

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